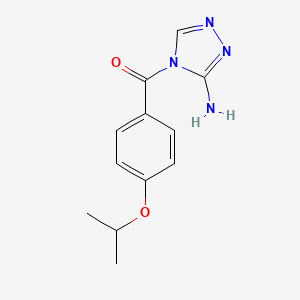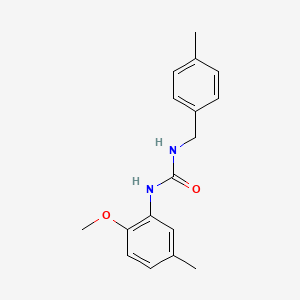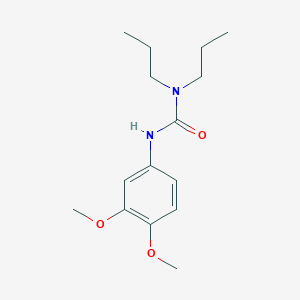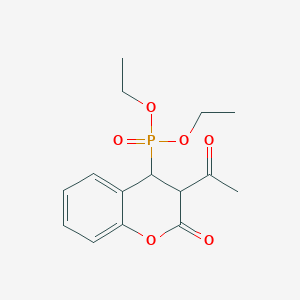![molecular formula C14H16N4OS B5496779 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline" is part of a family of molecules that includes tetrahydroquinolines and derivatives thereof. These compounds are synthesized through various methods, involving triazoles and isoquinolines, and are studied for their chemical structure, reactions, and properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds typically involves multi-step processes starting from readily available substrates. For example, a metal-free synthesis approach towards functionalized 1-methyleneisoquinolines, which may share synthetic pathways with the target compound, utilizes acetal-containing 1,2,3-triazoles prepared via triazolization reactions. These are then converted into triazolo[5,1-a]isoquinolines, followed by acid-promoted ring opening to couple with diverse nucleophiles, including carbon nucleophiles (Opsomer et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized using various spectral data, including 1H NMR, 13C NMR, and LCMS. These methods help determine the chemical structures of synthesized compounds, providing insights into the molecular architecture and functional groups present in the molecule (Rao et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroquinoline derivatives involves oxidative rearrangements and cyclization reactions. For instance, the oxidative rearrangement of 1-alkylidene-1,2,3,4-tetrahydro-N-(trichloroacetyl)isoquinolines with lead tetraacetate results in tricyclic compounds via an intramolecular iminohaloform rearrangement, showcasing the complex reactions these molecules can undergo (Lenz et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. While specific data on “this compound” were not found, related compounds' physical properties are typically studied using crystallography and thermal analysis to determine their stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for undergoing functional group transformations, are crucial for their application in synthesis and medicinal chemistry. The chemical properties can be inferred from studies on similar compounds, where reactions with different reagents yield a variety of derivatives, indicating a rich chemistry that allows for the synthesis of a wide array of molecules (Ji et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-10-15-16-14(17)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,10H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDPDTYTCDFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)

![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)


![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)